molecular formula C26H25N3O6 B12845289 Benzyl (S)-(1-((2-amino-2-oxoethyl)(benzoyloxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate

Benzyl (S)-(1-((2-amino-2-oxoethyl)(benzoyloxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate

Cat. No.: B12845289
M. Wt: 475.5 g/mol
InChI Key: IQOSOYJXVWLYJR-QFIPXVFZSA-N
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Description

Benzyl (S)-(1-((2-amino-2-oxoethyl)(benzoyloxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, oxo, benzoyloxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-(1-((2-amino-2-oxoethyl)(benzoyloxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate can be achieved through several synthetic routes. One common method involves the coupling of benzyl chloroformate with an amino acid derivative under basic conditions. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The reaction proceeds through the formation of an intermediate, which is then treated with benzoyl chloride to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as palladium on carbon, can also enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-(1-((2-amino-2-oxoethyl)(benzoyloxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Benzyl (S)-(1-((2-amino-2-oxoethyl)(benzoyloxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (S)-(1-((2-amino-2-oxoethyl)(benzoyloxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a reversible inhibitor of enzymes by forming a covalent bond with the active site. This interaction can modulate the enzyme’s activity and affect various biochemical pathways. The benzoyloxy group plays a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (S)-(1-((2-amino-2-oxoethyl)(benzoyloxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate is unique due to its complex structure, which provides enhanced stability and selectivity in chemical reactions. The presence of multiple functional groups allows for versatile applications in various fields, making it a valuable compound in scientific research .

Properties

Molecular Formula

C26H25N3O6

Molecular Weight

475.5 g/mol

IUPAC Name

[(2-amino-2-oxoethyl)-[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino] benzoate

InChI

InChI=1S/C26H25N3O6/c27-23(30)17-29(35-25(32)21-14-8-3-9-15-21)24(31)22(16-19-10-4-1-5-11-19)28-26(33)34-18-20-12-6-2-7-13-20/h1-15,22H,16-18H2,(H2,27,30)(H,28,33)/t22-/m0/s1

InChI Key

IQOSOYJXVWLYJR-QFIPXVFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N(CC(=O)N)OC(=O)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N(CC(=O)N)OC(=O)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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